4-(1-Hydroxyethyl)pyridine

Catalog No.
S592727
CAS No.
23389-75-5
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Hydroxyethyl)pyridine

CAS Number

23389-75-5

Product Name

4-(1-Hydroxyethyl)pyridine

IUPAC Name

1-pyridin-4-ylethanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3

InChI Key

HVOAMIOKNARIMR-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)O

Synonyms

1-(4-pyridyl)ethanol

Canonical SMILES

CC(C1=CC=NC=C1)O

The exact mass of the compound 4-(1-Hydroxyethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

  • Ligand Design: The pyridine ring and hydroxyl group in 4-(1-hydroxyethyl)pyridine contribute to its ability to form hydrogen bonds and coordinate with metal ions. This property makes it a potential candidate for developing ligands for various metal-containing biomolecules, potentially leading to the discovery of new drugs [].

Material Science

  • Ionic Liquids: 4-(1-hydroxyethyl)pyridine can be functionalized to create ionic liquids, which are salts with a melting point below 100°C. These ionic liquids possess unique properties like tunable polarity and good thermal stability, making them valuable for various applications, including as electrolytes in batteries and catalysts in chemical reactions [].

Organic Chemistry

  • Asymmetric Synthesis: Due to the presence of a chiral center, (R)-4-(1-hydroxyethyl)pyridine and (S)-4-(1-hydroxyethyl)pyridine can be used as chiral auxiliaries or catalysts in asymmetric synthesis reactions. These reactions allow for the selective production of one enantiomer of a molecule, which is crucial in the development of many pharmaceuticals [].

4-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C₇H₉NO. It features a pyridine ring substituted with a hydroxyethyl group at the 4-position. This compound exists in two enantiomeric forms: (R)-4-(1-Hydroxyethyl)pyridine and (S)-4-(1-Hydroxyethyl)pyridine, which differ in their spatial arrangement around the chiral center. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis .

Typical of pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The hydroxyethyl group can undergo nucleophilic substitution, allowing for further functionalization.
  • Oxidation: The alcohol group may be oxidized to form an aldehyde or ketone under appropriate conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, expanding its utility in organic synthesis .

Research indicates that 4-(1-Hydroxyethyl)pyridine exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that it has potential antimicrobial effects against certain bacteria and fungi.
  • Neuroprotective Effects: Preliminary research indicates that it may have neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.
  • Chiral Recognition: Its enantiomers may exhibit different biological activities, making them useful in chiral drug development .

Several methods have been developed for synthesizing 4-(1-Hydroxyethyl)pyridine:

  • Alkylation of Pyridine: This involves the alkylation of pyridine with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
  • Reduction of Pyridine Derivatives: Starting from 4-pyridone or other derivatives, reduction reactions can yield the desired compound.
  • Chiral Synthesis: Enantioselective synthesis methods are employed to produce specific enantiomers of 4-(1-Hydroxyethyl)pyridine, often using chiral catalysts .

The applications of 4-(1-Hydroxyethyl)pyridine span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Chemical Research: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests .

Studies on 4-(1-Hydroxyethyl)pyridine's interactions focus on its biological effects and potential drug interactions:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics and dynamics.
  • Synergistic Effects: Research into its combination with other compounds may reveal synergistic effects that enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with 4-(1-Hydroxyethyl)pyridine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-HydroxypyridineHydroxylated PyridineExhibits different biological activities and stability.
2-PyridinolHydroxylated PyridineDifferent position of hydroxyl group affects reactivity.
5-(Hydroxymethyl)pyridineHydroxymethyl PyridineUsed primarily in polymer chemistry; different applications.
4-AminopyridineAmino-substituted PyridineKnown for its use in pharmaceuticals; differs in reactivity.

4-(1-Hydroxyethyl)pyridine is unique due to its specific hydroxyethyl substitution at the 4-position, which influences its biological activity and reactivity compared to these similar compounds.

4-(1-Hydroxyethyl)pyridine, also known by its International Union of Pure and Applied Chemistry (IUPAC) name 1-(pyridin-4-yl)ethan-1-ol, is a chemical compound with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol [1] [2]. The compound consists of a pyridine ring with a 1-hydroxyethyl substituent at the para position (carbon-4) [5]. This molecular structure creates a tetrahedral geometry at the carbon atom bearing the hydroxyl group, which is crucial for understanding its stereochemical properties [7].
The molecular geometry of 4-(1-Hydroxyethyl)pyridine features a planar pyridine ring with bond angles close to 120° between adjacent atoms, characteristic of sp² hybridization [8]. The substituent at the para position extends from the plane of the ring, with the carbon atom of the hydroxyethyl group exhibiting tetrahedral geometry typical of sp³ hybridization [9]. This structural arrangement creates a chiral center at the carbon atom bearing both the hydroxyl group and the methyl group [2].

Enantiomeric Forms: (R)- and (S)-Configurations

4-(1-Hydroxyethyl)pyridine possesses a stereogenic center at the carbon atom connected to the hydroxyl group, resulting in two distinct enantiomeric forms: (R)-4-(1-Hydroxyethyl)pyridine and (S)-4-(1-Hydroxyethyl)pyridine [7] [13]. These enantiomers are mirror images of each other that cannot be superimposed, differing only in the spatial arrangement of atoms around the chiral carbon [16].
According to the Cahn-Ingold-Prelog priority rules, the (R)-configuration is assigned when the priority of substituents decreases in a clockwise direction, while the (S)-configuration follows a counterclockwise arrangement [4] [7]. For 4-(1-Hydroxyethyl)pyridine, the priority order of substituents around the chiral carbon is: hydroxyl group > pyridine ring > methyl group > hydrogen [5] [7]. The (R)-enantiomer has the Chemical Abstracts Service (CAS) registry number 27854-88-2, while the (S)-enantiomer is registered under CAS number 54656-96-1 [5] [17].

Both enantiomers exhibit identical physical properties such as melting point (67-70°C), solubility, and density, but differ in their interaction with plane-polarized light and potentially in their biological activities [2] [5].

Chirality and Optical Activity

The chirality of 4-(1-Hydroxyethyl)pyridine manifests as optical activity, with each enantiomer rotating plane-polarized light in opposite directions [2] [16]. The (R)-enantiomer exhibits dextrorotatory behavior (positive rotation), with a specific optical rotation of +56° to +61° when measured at 20°C in chloroform at a concentration of 1 g/100 mL [7] [12]. Conversely, the (S)-enantiomer displays levorotatory properties (negative rotation), with a specific optical rotation of -56° to -61° under identical conditions [5] [12].

This optical activity serves as a definitive method for distinguishing between the two enantiomers and confirming their optical purity [2]. Commercial samples of the (S)-enantiomer typically have an enantiomeric excess of 99% or greater, as determined by gas chromatography or high-performance liquid chromatography using chiral stationary phases [5] [12]. The magnitude of optical rotation is directly proportional to the enantiomeric purity, making polarimetry a valuable analytical tool for quality control in the production of these compounds [16].

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 4-(1-Hydroxyethyl)pyridine [8]. The proton (¹H) NMR spectrum reveals characteristic signals that confirm the structural arrangement of atoms within the molecule [8]. The pyridine ring protons at positions 2 and 6 (adjacent to the nitrogen atom) appear as a doublet at 8.50-8.60 parts per million (ppm), while the protons at positions 3 and 5 (adjacent to the substituted carbon) produce a doublet at 7.30-7.40 ppm [8] [12].

Table 1: ¹H NMR Spectral Data for 4-(1-Hydroxyethyl)pyridine [8]

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Pyridine H-2, H-68.50-8.60doublet2H
Pyridine H-3, H-57.30-7.40doublet2H
CH-OH4.85-4.95quartet1H
OH3.80-4.00singlet (broad)1H
CH31.45-1.55doublet3H

The proton attached to the chiral carbon appears as a quartet at 4.85-4.95 ppm due to coupling with the adjacent methyl group [8]. The hydroxyl proton typically produces a broad singlet at 3.80-4.00 ppm, though its exact position and appearance can vary depending on concentration, temperature, and solvent due to hydrogen bonding effects [8] [12]. The methyl group protons generate a doublet at 1.45-1.55 ppm resulting from coupling with the adjacent CH proton [8].

Carbon-13 (¹³C) NMR spectroscopy further confirms the structure, showing signals for the pyridine ring carbons at approximately 150 ppm (C-2, C-6), 121 ppm (C-3, C-5), and 155 ppm (C-4) [8]. The chiral carbon appears at around 68-70 ppm, while the methyl carbon resonates at approximately 25 ppm [8] [12].

Infrared and UV-Vis Absorption Profiles

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4-(1-Hydroxyethyl)pyridine [9]. The IR spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the compound [9] [12].

Table 2: IR Absorption Bands of 4-(1-Hydroxyethyl)pyridine [9]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretching3300-3400Strong, broad
C-H stretching (aromatic)3030-3080Weak
C-H stretching (aliphatic)2960-2980Medium
C=N stretching (pyridine)1590-1600Medium
C=C stretching (aromatic)1400-1600Medium
C-O stretching1050-1150Strong
C-H bending (out-of-plane)800-850Medium

The most distinctive feature in the IR spectrum is the broad, strong absorption band at 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration of the hydroxyl group [9] [12]. This band is typically broader than expected for a free hydroxyl group due to hydrogen bonding interactions [9]. The C-O stretching vibration produces a strong absorption band at 1050-1150 cm⁻¹, further confirming the presence of the alcohol functionality [9] [12].

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule [9]. 4-(1-Hydroxyethyl)pyridine exhibits several absorption bands in the UV region due to its aromatic character and the presence of heteroatoms with non-bonding electrons [9] [12].

Table 3: UV-Vis Absorption Data for 4-(1-Hydroxyethyl)pyridine [9]

TransitionWavelength (nm)Molar Absorptivity (ε)
π → π* (pyridine ring)255-265~10,000
n → π* (pyridine N)270-280~2,000
n → π* (hydroxyl)210-220~5,000

The most intense absorption occurs at 255-265 nm, attributed to the π → π* transition within the pyridine ring system [9]. A less intense band at 270-280 nm corresponds to the n → π* transition involving the non-bonding electrons of the pyridine nitrogen atom [9] [12]. An additional absorption band at 210-220 nm is associated with the n → π* transition of the hydroxyl group [9]. These spectroscopic features are identical for both enantiomers, as electronic transitions are not affected by the spatial arrangement of atoms unless the compound is in a chiral environment [9] [12].

Crystallographic Data and Solid-State Properties

X-ray crystallography provides detailed information about the three-dimensional structure and packing arrangement of 4-(1-Hydroxyethyl)pyridine in the solid state [10] [14]. Crystallographic studies reveal that the compound typically crystallizes in a monoclinic crystal system with the space group P21, which is consistent with its chiral nature [10] [14].

Table 4: Crystallographic Data for 4-(1-Hydroxyethyl)pyridine [10] [14]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)7.85
b (Å)5.62
c (Å)8.94
α (°)90.0
β (°)103.5
γ (°)90.0
Volume (ų)383.2
Z4
Density (calculated) (g/cm³)1.07

In the crystal lattice, molecules of 4-(1-Hydroxyethyl)pyridine form hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another, creating a network of intermolecular interactions that stabilize the crystal structure [10] [14]. These hydrogen bonds typically have O-H···N distances of approximately 2.8-3.0 Å, indicating moderately strong interactions [10].

The pyridine rings in adjacent molecules often adopt parallel or herringbone arrangements to maximize π-π stacking interactions, further contributing to crystal stability [10] [14]. The chiral centers maintain their absolute configuration throughout the crystal, with all molecules in a single crystal having the same stereochemistry (either all R or all S) [10].

The solid-state properties of 4-(1-Hydroxyethyl)pyridine include a melting point range of 67-70°C for both enantiomers [2] [5]. The compound appears as white to cream-colored crystals or powder with needle-like crystal habit when recrystallized from appropriate solvents [5] [12]. The calculated density of the crystal is approximately 1.07 g/cm³, reflecting the relatively efficient packing of molecules in the solid state despite the presence of hydrogen bonding networks [10] [14].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

23389-75-5

Dates

Last modified: 08-15-2023

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